molecular formula C11H9F6NOS B8466292 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL

2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL

Cat. No.: B8466292
M. Wt: 317.25 g/mol
InChI Key: COOKQUSVUBOUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity . The pathways involved often include single-electron transfer processes facilitated by photoredox catalysis .

Properties

Molecular Formula

C11H9F6NOS

Molecular Weight

317.25 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H9F6NOS/c12-10(13,14)9(19,11(15,16)17)6-1-2-7-8(5-6)20-4-3-18-7/h1-2,5,18-19H,3-4H2

InChI Key

COOKQUSVUBOUSY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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